Regioisomeric Differentiation for Targeted Library Synthesis: 2,5-Substitution vs. 2,4-Substitution
The specific 2-formyl-5-methoxy regioisomer (CAS 856357-86-3) offers a distinct synthetic entry point compared to its 2-formyl-4-methoxy isomer. While direct biological data for CAS 856357-86-3 is not publicly available, the 2-formyl-4-methoxy isomer (CAS 1660-19-1) is a well-documented starting material for synthesizing chalcones and subsequent pyrazolines with anti-mycobacterial activity [1]. This establishes a clear precedent where the position of the methoxy group relative to the formyl group is critical for the intended synthetic pathway and the activity of the final derivatives. The use of the 2,5-substitution pattern therefore enables the exploration of a different, less-investigated chemical space within the same therapeutic area.
| Evidence Dimension | Regioisomeric substitution pattern (Synthetic utility for anti-mycobacterial scaffolds) |
|---|---|
| Target Compound Data | 2-Formyl-5-methoxyphenoxyacetic acid; leads to novel chalcone/pyrazoline analogs. |
| Comparator Or Baseline | 2-(4-Formyl-2-methoxyphenoxy)acetic acid; known precursor to anti-mycobacterial chalcones. |
| Quantified Difference | Qualitative: Different substitution pattern leads to a distinct set of derivatives. |
| Conditions | Comparative analysis of chemical structures and their reported use in the synthesis of biologically active heterocycles [1]. |
Why This Matters
Procuring the specific 2,5-isomer is essential for research programs aiming to generate novel SAR data and intellectual property around anti-infective agents, distinct from the well-characterized 2,4-isomer scaffold.
- [1] Shaharyar, M., et al. Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorg Med Chem Lett, 2006. 16(17): 4571-4. View Source
